molecular formula C26H38N6O3 B2826523 7-heptyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851942-33-1

7-heptyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2826523
CAS RN: 851942-33-1
M. Wt: 482.629
InChI Key: FWMKLRDPOVQNDG-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve pharmacokinetic properties . The methoxyphenyl group attached to the piperazine ring could potentially contribute to the compound’s biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The piperazine ring, for example, is known to undergo reactions with acids and bases .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For instance, some piperazine derivatives have been found to exhibit antifungal, antibacterial, and antitumor activities .

Future Directions

Future research could focus on elucidating the biological activity of this compound and optimizing its properties for potential therapeutic applications .

properties

CAS RN

851942-33-1

Product Name

7-heptyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Molecular Formula

C26H38N6O3

Molecular Weight

482.629

IUPAC Name

7-heptyl-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C26H38N6O3/c1-5-6-7-8-9-14-32-22(27-24-23(32)25(33)29(3)26(34)28(24)2)19-30-15-17-31(18-16-30)20-10-12-21(35-4)13-11-20/h10-13H,5-9,14-19H2,1-4H3

InChI Key

FWMKLRDPOVQNDG-UHFFFAOYSA-N

SMILES

CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)OC

solubility

not available

Origin of Product

United States

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